molecular formula C17H18N2O3S2 B4907841 2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone

2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone

Cat. No.: B4907841
M. Wt: 362.5 g/mol
InChI Key: UCGDXTMDPCGXMY-UHFFFAOYSA-N
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Description

2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a unique combination of indole, pyrrolidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and thiophene intermediates, followed by their coupling through a series of reactions involving sulfonylation and cyclization. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural complexity allows for versatile interactions with biological targets and materials, making it a valuable compound in both research and industrial contexts .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S2/c20-17(19-10-7-13-5-1-2-6-15(13)19)16-11-14(12-23-16)24(21,22)18-8-3-4-9-18/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGDXTMDPCGXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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